molecular formula C13H18N2O4 B2817056 2-((2-Hydroxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid CAS No. 85476-52-4

2-((2-Hydroxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid

Cat. No.: B2817056
CAS No.: 85476-52-4
M. Wt: 266.297
InChI Key: NEIMZQJTPOAGBQ-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both amino and carboxylic acid functional groups, making it versatile for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with readily available starting materials such as p-toluidine and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the reaction of p-toluidine with ethyl acetoacetate under acidic conditions to form an intermediate compound.

    Hydrolysis and Amination: The intermediate is then hydrolyzed and subjected to amination with 2-aminoethanol to introduce the hydroxyethylamino group.

    Final Product Formation: The final step involves the cyclization and oxidation of the intermediate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-((2-Hydroxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain amino acids and peptides.

Medicine

Medically, the compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 2-((2-Hydroxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid exerts its effects involves interactions with various molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The hydroxyethyl group can participate in additional hydrogen bonding, further stabilizing interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-oxo-4-(p-tolylamino)butanoic acid: Lacks the hydroxyethyl group, making it less versatile in terms of hydrogen bonding and interactions.

    2-((2-Hydroxyethyl)amino)-4-oxo-4-(phenylamino)butanoic acid: Similar structure but with a phenyl group instead of a p-tolyl group, which can affect its reactivity and interactions.

Uniqueness

2-((2-Hydroxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid is unique due to the presence of both hydroxyethyl and p-tolyl groups, which enhance its ability to participate in a wide range of chemical reactions and interactions. This makes it particularly valuable in research and industrial applications where multifunctional compounds are required.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-hydroxyethylamino)-4-(4-methylanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-9-2-4-10(5-3-9)15-12(17)8-11(13(18)19)14-6-7-16/h2-5,11,14,16H,6-8H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIMZQJTPOAGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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